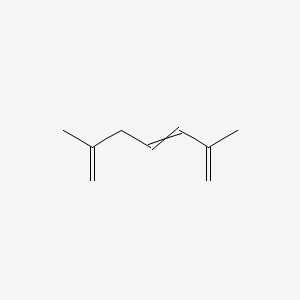

2,6-Dimethylhepta-1,3,6-triene

Description

Structural Features and Classification within Conjugated Polyenes

2,6-Dimethylhepta-1,3,6-triene, with the chemical formula C9H14, is classified as a branched, acyclic, conjugated triene. libretexts.org The conjugation arises from the alternating sequence of three double bonds and two single bonds (C=C-C=C-C-C=C). This arrangement of p-orbitals allows for the delocalization of pi-electrons across the conjugated system, which is fundamental to its chemical properties and reactivity.

The IUPAC name for the most stable isomer is (3E)-2,6-dimethylhepta-1,3,6-triene, indicating the stereochemistry around the central double bond. nih.gov The presence of methyl groups at positions 2 and 6 introduces branching, which influences the molecule's steric and electronic properties compared to its linear counterparts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H14 |

| Molecular Weight | 122.21 g/mol |

| IUPAC Name | (3E)-2,6-dimethylhepta-1,3,6-triene |

| CAS Number | 928-67-6 |

| Appearance | Colorless to pale yellow liquid (estimated) |

| Boiling Point | 142.00 to 144.00 °C at 760.00 mm Hg |

Data sourced from PubChem and The Good Scents Company. nih.govthegoodscentscompany.com

Significance as a Model System for Triene Reactivity

Conjugated trienes are well-known for undergoing a variety of pericyclic reactions, most notably electrocyclic reactions. These reactions, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules and frontier molecular orbital theory, involve the concerted reorganization of electrons to form a cyclic product. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.orgwikipedia.org

This compound serves as an excellent model system to study these reactions. For instance, under thermal conditions, conjugated trienes typically undergo a disrotatory ring closure to form a cyclohexadiene derivative. openstax.org In the case of this compound, this would lead to the formation of a substituted cyclohexadiene. The methyl groups on the triene backbone provide useful stereochemical markers to follow the course of the reaction.

Furthermore, the isolated double bond at position 6 does not directly participate in the conjugation of the 1,3-diene system, which can lead to selective reactions. For example, electrophilic addition could potentially occur preferentially at the more isolated C6-C7 double bond or across the conjugated system, depending on the reaction conditions and reagents. This makes this compound a valuable substrate for investigating the regioselectivity and chemoselectivity of reactions on polyenes with both conjugated and isolated double bonds.

Historical Context of Research on Branched Heptatrienes

The scientific exploration of polyenes dates back to the early 20th century, with initial research focusing on naturally occurring pigments like carotenoids. nih.gov The discovery and structural elucidation of these compounds laid the groundwork for understanding the properties of long conjugated systems. The development of synthetic methods to create various polyenes, including branched structures, allowed for a more systematic study of their chemical behavior.

Research into smaller, more manageable polyenes like heptatrienes provided fundamental insights into the principles of conjugation and reactivity. While specific historical accounts focusing solely on this compound are scarce, the broader history of polyene research highlights a continuous effort to understand how structural modifications, such as branching, impact the electronic and reactive nature of these molecules. The study of such "simpler" model systems has been instrumental in developing the theoretical frameworks, like the Woodward-Hoffmann rules, that are now central to modern organic chemistry. wikipedia.org

Review of Key Academic Literature and Research Trajectories

A comprehensive review of academic literature reveals that while this compound itself is not the subject of a large number of dedicated studies, its chemical class—conjugated trienes—is extensively researched. A significant body of work focuses on the pericyclic reactions of conjugated trienes. For example, the stereospecificity of electrocyclic ring closures of substituted hexatrienes and octatrienes has been a major area of investigation, providing empirical support for the theoretical models of reactivity. libretexts.orglibretexts.orgopenstax.org

Research on natural products has identified this compound as a volatile component in various plants, often in the context of flavor and fragrance chemistry. libretexts.org These studies typically involve the isolation and spectroscopic characterization of the compound from complex mixtures.

The synthesis of related branched polyenes is another area of active research. For instance, synthetic routes to various dimethylheptadienes and other structurally similar compounds have been developed, often as intermediates in the synthesis of more complex molecules. nih.govchemsrc.com While not directly focused on this compound, this body of work provides valuable information on the synthetic accessibility and general stability of such branched polyene systems.

Future research trajectories for this compound could involve more detailed mechanistic studies of its cycloaddition and electrocyclization reactions, potentially using computational methods to complement experimental work. Further exploration of its role in chemical ecology and its potential applications in synthetic organic chemistry could also be fruitful avenues of investigation.

Structure

3D Structure

Properties

CAS No. |

19549-86-1 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

2,6-dimethylhepta-1,3,6-triene |

InChI |

InChI=1S/C9H14/c1-8(2)6-5-7-9(3)4/h5-6H,1,3,7H2,2,4H3 |

InChI Key |

BEVRACFYDJMTEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC=CC(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylhepta 1,3,6 Triene and Its Structural Analogues

Convergent and Linear Synthesis Strategies

The construction of 2,6-dimethylhepta-1,3,6-triene can be approached through both convergent and linear synthetic sequences. These strategies employ foundational organic reactions to assemble the triene's unique structure.

Grignard Reagent Based Approaches for Triene Scaffold Construction

Grignard reactions are a fundamental tool for carbon-carbon bond formation and can be adapted for the synthesis of the 2,6-dimethylheptane (B94447) backbone. A relevant example is the synthesis of 2,6-dimethylheptane, where isobutyl magnesium bromide is coupled with ethyl formate (B1220265). nist.gov This reaction proceeds through the formation of a key intermediate, 2,6-dimethylheptanol-4, demonstrating the efficacy of the Grignard reaction in assembling the branched carbon skeleton. nist.gov

A hypothetical approach for the triene could involve the reaction of a Grignard reagent, such as isopropenyl magnesium bromide, with a suitable α,β-unsaturated aldehyde or ketone. This would form a secondary or tertiary alcohol, which could then undergo dehydration to generate a conjugated diene system, a core feature of the target molecule.

Wittig Reaction and Olefination Strategies for Double Bond Formation

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones with a high degree of control over the double bond's location. libretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound. wikipedia.orgmasterorganicchemistry.com The versatility of this reaction allows for the conversion of even sterically hindered ketones into their corresponding alkenes. wikipedia.org

For the synthesis of this compound, a plausible strategy would involve the reaction of an appropriate phosphonium ylide with a ketone. For instance, a Wittig reagent could be prepared from an allylic halide and triphenylphosphine (B44618), followed by deprotonation with a strong base like butyllithium. libretexts.org This ylide could then react with a ketone such as 4-methylpent-3-en-2-one to construct the triene system. The reaction proceeds through the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine oxide. libretexts.org

Table 1: Key Features of the Wittig Reaction

| Feature | Description | Reference |

| Reactants | Aldehyde or Ketone and a Phosphonium Ylide | wikipedia.org |

| Product | Alkene and Triphenylphosphine Oxide | masterorganicchemistry.com |

| Advantage | The position of the newly formed double bond is precisely controlled. | libretexts.org |

| Mechanism | Involves formation of a betaine and/or an oxaphosphetane intermediate. | libretexts.org |

Stereoselective Formation of Specific Isomers

The stereochemistry of the double bonds in this compound is critical, and the Wittig reaction offers a degree of stereocontrol. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Stabilized Ylides : Ylides that are stabilized by electron-withdrawing groups (e.g., ester or ketone groups) typically lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org

Unstabilized Ylides : Ylides with alkyl groups (non-stabilized) predominantly yield (Z)-alkenes. wikipedia.org

Therefore, by carefully selecting the appropriate Wittig reagent, it is possible to influence the stereochemical outcome and selectively synthesize a specific isomer of the target triene, such as (3E)-2,6-dimethylhepta-1,3-diene. nih.gov Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, provide alternative powerful tools for the stereoselective construction of 1,3-dienes. nih.gov

Multicomponent Coupling Reactions

Modern organic synthesis increasingly utilizes multicomponent reactions to build molecular complexity in a single step. For the construction of diene and polyene systems, transition-metal-catalyzed cross-coupling reactions are particularly powerful. nih.gov Methods like the Suzuki and Negishi couplings, which involve the reaction of organoboron or organozinc compounds with organic halides, can be employed to form carbon-carbon bonds with high stereoselectivity. nih.gov

For instance, a tandem process involving olefin cross-metathesis followed by a Wittig olefination has been developed for the stereoselective synthesis of trisubstituted 1,3-dienes. organic-chemistry.org Such advanced strategies could be applied to construct the this compound framework by coupling smaller, readily available fragments.

Precursor Synthesis and Derivatization

Synthesis of Key Diene-Alcohol Intermediates

A crucial intermediate for the synthesis of related structures is 2,6-dimethyl-1,5-heptadien-3-ol. This diene-alcohol can be produced with high selectivity and yield. google.com One reported method involves the reaction of isopentenyl bromide with methacrolein (B123484) in the presence of a metal. google.com Another approach is the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether. google.com This diene-alcohol serves as a valuable precursor; for example, its acetylation yields 2,6-dimethyl-1,5-heptadien-3-yl acetate, a known pheromone. google.com Subsequent dehydration of this alcohol could provide a direct route to the target triene, this compound.

Methods for Dehydration to Yield Trienes

The dehydration of alcohols is a fundamental transformation in organic synthesis for the formation of alkenes. au.dk In the context of polyene synthesis, the selective removal of a water molecule from a strategically chosen alcohol precursor can generate the desired conjugated triene system. The reaction typically proceeds by activating the hydroxyl group to form a better leaving group, followed by an elimination step. au.dkyoutube.com

One common approach involves the use of acid catalysts, such as sulfuric acid, at elevated temperatures. youtube.com The mechanism often proceeds through a carbocation intermediate, which can be susceptible to rearrangements. youtube.com For more sensitive substrates or to avoid such rearrangements, milder reagents are employed. The Burgess reagent, for example, has been used for the dehydration of tertiary alcohols under microwave conditions, offering good to excellent yields. au.dk

In biosynthetic pathways, the formation of polyenes is often accomplished with remarkable precision by dehydratase enzymes within polyketide synthase (PKS) complexes. au.dknih.gov These enzymes catalyze the dehydration of β-hydroxy groups to form trans double bonds with high stereospecificity, showcasing a level of control that chemical methods aspire to replicate. nih.gov For instance, the in vitro analysis of the IgaPKS system, involved in ishigamide biosynthesis, demonstrated that the dehydratase component (Iga16) specifically catalyzes the dehydration of a β-hydroxy group to create a trans double bond as part of a polyene chain assembly. nih.gov

Surface-assisted dehydration reactions have also emerged as a powerful technique, particularly for the synthesis of complex, surface-bound nanostructures. nih.govresearchgate.net In one example, triangulene trimers were synthesized on a Au(111) surface through the co-deposition and subsequent annealing of precursor molecules, leading to a dehydration reaction with high chemoselectivity and a product yield of 60%. nih.gov This method highlights the potential of surface catalysis to control reaction pathways and enhance yields by mitigating side reactions. nih.govresearchgate.net

Preparation of Related 2,6-Dimethylhepta-1,5-diene Derivatives

The synthesis of structural analogues, such as 2,6-dimethylhepta-1,5-diene derivatives, provides valuable insights and alternative routes toward complex polyenes. A notable method for producing 2,6-dimethyl-1,5-heptadien-3-ol involves a google.comgoogle.com-Wittig rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether. google.com This rearrangement allows for the convenient, one-step production of the dienol with high selectivity and yield, minimizing by-products that could arise from different proton abstraction pathways. google.com The resulting alcohol, 2,6-dimethyl-1,5-heptadien-3-ol, can then be acetylated to yield 2,6-dimethyl-1,5-heptadien-3-yl acetate, a known sex pheromone component. google.com

Another related derivative, 2,6-dimethylhepta-1,5-dien-1-yl formate, is synthesized via a selenium dioxide-catalyzed Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal (citral). google.com This process uses aqueous hydrogen peroxide as the oxidant and can be carried out in various protic or aprotic solvents. A key advantage of using SeO₂ as the catalyst is the production of the desired formate ester while avoiding the formation of certain olfactory-disturbing epoxide side products. google.com The formate can subsequently be hydrolyzed to produce 2,6-dimethylhept-5-enal. google.com

Table 1: Synthesis of 2,6-Dimethyl-1,5-heptadien-3-ol via google.comgoogle.com-Wittig Rearrangement

| Reactant | Base | Temperature (°C) | Purity (%) | Crude Yield (%) |

| 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether | n-butyllithium | -70 to -65 | 78.0 | 76.2 |

Data sourced from patent US10138189B2. google.com

Catalytic Approaches in Triene Synthesis

Catalysis offers powerful tools for constructing complex molecules like trienes, providing efficient and selective pathways that are often superior to stoichiometric methods. Both transition metal catalysis and organocatalysis have become cornerstones in modern synthetic chemistry for the assembly of polyene systems. nih.govnii.ac.jp

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a highly effective strategy for the formation of carbon-carbon bonds, essential for synthesizing polyenes. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are particularly powerful for creating C(sp²)-C(sp²) bonds, which form the backbone of conjugated systems. nih.govyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. youtube.com The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps, regenerating the active catalyst. youtube.com

Rhodium(I) catalysis has also been successfully applied in the synthesis of cross-conjugated trienes. For example, the allenic Alder-ene reaction of allenynes, catalyzed by a rhodium(I) complex, can produce trienes in high yields. pitt.edu This type of reaction demonstrates the utility of transition metals in orchestrating complex cycloisomerization and coupling events to build intricate molecular architectures. pitt.edu The synthesis of alkenes through the palladium-catalyzed cross-coupling of N-tosylhydrazones is another attractive modern method. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Allenic Alder-ene | Rhodium(I) | Allenynes | Cross-conjugated trienes | pitt.edu |

| Cross-Coupling | Palladium(0) | Alkenyl halide, Alkenyl-metal species | Dienes / Polyenes | youtube.com |

| Oxidative Coupling | Copper(I) Chloride | 1,6-diethynylcyclohepta-1,3,5-triene | Bridged Annulenes | rsc.org |

Organocatalytic Methods for Polyene Assembly

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a complementary and powerful strategy for synthesis. nii.ac.jp In the context of polyene assembly, organocatalysts can activate substrates in unique ways. For example, chiral secondary amines like proline and its derivatives can catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions. nii.ac.jp

The iminium ion activation mode is particularly relevant for constructing polyenes. An α,β-unsaturated aldehyde can react with a chiral amine catalyst to form a LUMO-lowering iminium ion. nii.ac.jp This activated intermediate is then highly susceptible to attack by a nucleophile. This strategy has been famously applied in asymmetric Diels-Alder reactions to create complex cyclic systems. nii.ac.jp Multicomponent reactions catalyzed by simple organic acids, such as 4-methylbenzenesulfonic acid, can also be used to assemble polysubstituted aromatic systems like pyrroles from simple acyclic precursors, demonstrating the utility of organocatalysis in building conjugated structures under mild conditions. nih.gov While direct application to this compound is less commonly documented, the fundamental principles of organocatalytic C-C bond formation are broadly applicable to the assembly of polyene chains. youtube.com

Mechanistic Investigations of Reactions Involving 2,6 Dimethylhepta 1,3,6 Triene

Pericyclic Reactions of 2,6-Dimethylhepta-1,3,6-triene

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The regioselectivity and stereoselectivity of these reactions are governed by the principle of conservation of orbital symmetry. For a substituted triene like this compound, several pericyclic pathways could be envisaged.

Cope Rearrangement Studies

The Cope rearrangement is a-sigmatropic rearrangement of a 1,5-diene. While this compound is a triene, it contains a 1,5-diene moiety within its structure, making it a potential candidate for such a rearrangement.

No documented-sigmatropic rearrangement pathways for this compound are available in the current body of scientific literature. This type of rearrangement is less common than the-sigmatropic shift and would require a specific substrate topology that may not be favored for this compound.

Detailed kinetic and thermodynamic data for the rearrangement equilibrium of this compound are not available. Such studies would typically involve computational modeling and experimental validation to determine activation energies, reaction rates, and the relative stabilities of the reactant and the rearranged product. The position of the equilibrium would be influenced by the steric and electronic effects of the methyl substituents.

The oxy-Cope rearrangement is a powerful synthetic tool where a 1,5-dien-3-ol undergoes a-sigmatropic rearrangement to form an enol, which then tautomerizes to a carbonyl compound. This reaction is often irreversible and can be accelerated by the presence of a base (the anionic oxy-Cope rearrangement).

While there are no specific examples involving a derivative of this compound, a hypothetical application could involve the corresponding alcohol, 2,6-dimethylhepta-1,6-dien-4-ol. The rearrangement of this substrate would be expected to yield a δ,ε-unsaturated ketone. The synthetic utility would lie in the ability to construct complex carbonyl-containing molecules from relatively simple diene precursors.

Hypothetical Oxy-Cope Rearrangement Data

| Reactant | Product | Catalyst | Key Feature |

| 2,6-Dimethylhepta-1,6-dien-4-ol | 6-Methylhept-6-en-2-one | Heat or Base (e.g., KH) | Formation of a ketone |

Diels-Alder and Other Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The diene system within this compound could potentially participate in such reactions.

There is no published research detailing the [4+2] cycloaddition reactions of this compound with various dienophiles. In a hypothetical scenario, the 1,3-diene portion of the molecule would be expected to react with electron-deficient dienophiles. The presence of methyl groups on the diene would influence the stereoselectivity and regioselectivity of the cycloaddition.

Hypothetical Diels-Alder Reaction Data

| Diene | Dienophile | Expected Product | Key Feature |

| This compound | Maleic anhydride | A substituted cyclohexene (B86901) derivative | Formation of a six-membered ring |

| This compound | Dimethyl acetylenedicarboxylate | A substituted cyclohexadiene derivative | Aromatization potential |

Stereochemical Control in Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic molecules with a high degree of stereochemical control. In the context of this compound, the conjugated 1,3-diene portion of the molecule is the primary site for [4+2] cycloadditions. The stereochemical outcome of these reactions is dictated by the concerted nature of the mechanism, where the geometry of the diene and the dienophile are maintained in the product.

For a Diels-Alder reaction involving the 1,3-diene system of this compound, the stereochemistry of the resulting cyclohexene ring is predictable. The reaction proceeds through a suprafacial pathway, meaning that the new sigma bonds are formed on the same face of both the diene and the dienophile. This concerted mechanism ensures that the relative stereochemistry of substituents on both the diene and the dienophile is transferred to the product. For instance, a cis-dienophile will result in a cis-substituted cyclohexene adduct.

The facial selectivity of the cycloaddition (i.e., whether the dienophile attacks from the top or bottom face of the diene) can be influenced by the steric hindrance posed by the methyl groups on the triene. The methyl group at position 2 can direct the incoming dienophile to the less hindered face of the diene, leading to a preferred diastereomer.

| Reactant | Dienophile | Expected Product Stereochemistry |

| This compound | Maleic Anhydride | Cis-fused bicyclic adduct |

| This compound | Dimethyl Acetylenedicarboxylate | Cyclohexadiene derivative |

Intramolecular Cycloaddition Pathways

The structure of this compound, with its terminal double bond at the 6-position, allows for the possibility of intramolecular cycloaddition reactions. Under thermal or photochemical conditions, the molecule can potentially undergo a [4+2] cycloaddition where the 1,3-diene moiety acts as the diene and the isolated double bond at the 6,7-position acts as the dienophile.

This intramolecular pathway would lead to the formation of a bicyclic system. The feasibility and outcome of such a reaction are governed by the principles of orbital symmetry and the conformational flexibility of the molecule to achieve the necessary transition state geometry. The formation of a six-membered ring fused to another ring system is a common outcome of such intramolecular Diels-Alder reactions. The stereochemistry of the newly formed ring junction would be determined by the geometry of the transition state.

Polymerization and Oligomerization Studies

The presence of multiple double bonds in this compound makes it a candidate for polymerization and oligomerization reactions, leading to the formation of larger molecules with repeating structural units.

Free Radical Copolymerization Mechanisms

In the presence of a radical initiator, this compound can undergo free radical copolymerization with other vinyl or diene monomers. The mechanism involves three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating to generate free radicals. These radicals then add to one of the double bonds of the triene or the comonomer to form a new radical species.

Propagation: The newly formed radical adds to the double bond of another monomer molecule in a repeating fashion, leading to the growth of a polymer chain. The reactivity of the different double bonds in this compound will influence the structure of the resulting polymer. The conjugated diene system is generally more reactive towards radical addition than the isolated double bond.

Termination: The growth of polymer chains is terminated by various mechanisms, such as combination or disproportionation of two growing polymer radicals.

The composition and microstructure of the resulting copolymer depend on the reactivity ratios of the comonomers and the reaction conditions.

Formation of Low Molar Mass Oligomeric Materials

Under specific reaction conditions, such as controlled monomer concentration or the use of a chain transfer agent, the polymerization of this compound can be directed towards the formation of low molar mass oligomers. These oligomers are essentially short polymer chains. The mechanism follows the same free radical pathway as polymerization, but the chain growth is deliberately limited. The resulting oligomeric materials can have distinct physical and chemical properties compared to high molar mass polymers.

| Reaction Type | Key Intermediates | Expected Product Type |

| Free Radical Copolymerization | Propagating polymer radicals | High molar mass copolymer |

| Oligomerization | Short-chain polymer radicals | Low molar mass oligomers |

Oxidation and Degradation Pathways

The double bonds in this compound are susceptible to oxidation, leading to the cleavage of the carbon-carbon double bonds and the formation of smaller oxygenated molecules.

Ozonolysis Reaction Mechanisms and Intermediate Formation

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone proceeds through a well-established mechanism. masterorganicchemistry.com

Initial Cycloaddition: Ozone undergoes a 1,3-dipolar cycloaddition to a double bond to form an unstable primary ozonide, also known as a molozonide. masterorganicchemistry.com

Retro-1,3-dipolar Cycloaddition: The molozonide rapidly rearranges via a retro-1,3-dipolar cycloaddition to break apart into a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, which is a zwitterionic species. masterorganicchemistry.com

Second Cycloaddition: The carbonyl compound and the carbonyl oxide then recombine in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com

Given the three double bonds in this compound, ozonolysis will lead to the cleavage of all of them. The final products will depend on the work-up conditions (reductive or oxidative). Under reductive work-up conditions (e.g., using dimethyl sulfide (B99878) or zinc), the ozonides are cleaved to yield aldehydes and ketones.

The ozonolysis of this compound would be expected to cleave the molecule at the 1,2-, 3,4-, and 6,7-positions, leading to a mixture of smaller carbonyl-containing fragments.

| Double Bond Position | Expected Cleavage Products (Reductive Work-up) |

| C1=C2 | Formaldehyde and a larger fragment |

| C3=C4 | Glyoxal and other fragments |

| C6=C7 | Acetone and another fragment |

Scientific Article on this compound Unattainable Due to Lack of Specific Research

An extensive review of available scientific literature reveals a significant scarcity of specific research data for the chemical compound this compound. As a result, the generation of a detailed and scientifically accurate article focusing solely on the mechanistic investigations of its reactions, as per the requested outline, is not possible at this time.

While general information exists for related chemical processes and compound classes, the strict requirement to adhere to a specific outline for this compound cannot be met without dedicated studies on this particular molecule. The reactivity and reaction mechanisms of chemical compounds are highly specific, and extrapolating data from isomers or related structures would be scientifically unsound.

The intended article was to be structured around the following detailed outline:

Other Notable Reaction Mechanisms

Prins Cyclization for Heterocycle Construction

Searches were conducted to gather information for each of these sections. Below is a summary of the findings on related topics, which, for the reasons stated above, cannot be directly applied to this compound.

General Findings on Related Chemical Reactions

Photochemical and Atmospheric Degradation: Research on the atmospheric oxidation of other acyclic and cyclic monoterpenes, such as citral (B94496) and various C10H16 terpenes, is available. scispace.comwitpress.comcopernicus.orgcopernicus.org These studies detail complex reaction pathways involving hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3), leading to the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org For instance, the photochemical oxidation of citral yields a mixture of epoxy and hydroperoxide derivatives. scispace.comresearchgate.net However, without specific studies on this compound, its atmospheric fate and the products of its degradation remain unknown.

Metal-Mediated and Catalyzed Transformations: The field of transition-metal catalysis offers a wide array of transformations for trienes. General methodologies for the 6π electrocyclization of trienes catalyzed by transition metals like ruthenium have been developed, which can lower the energetic barrier for ring closure. acs.org These reactions are significant for synthesizing cyclic compounds. However, the applicability of these methods to the specific non-conjugated diene system within this compound has not been documented.

Allylic Boron Derivatives in Synthesis: Allylic boronates are versatile intermediates in organic synthesis. Their preparation via methods like palladium-catalyzed borylation of olefins and subsequent use in carbon-carbon bond-forming reactions are well-established. acs.orgorganic-chemistry.orgnih.gov These derivatives are valuable for creating complex molecules with high stereocontrol. The potential synthesis and reactivity of an allylic boron derivative of this compound have not been specifically investigated.

Prins Cyclization: The Prins reaction is a powerful acid-catalyzed method for the synthesis of oxygen-containing heterocycles, such as tetrahydropyrans, through the cyclization of an aldehyde and an alkene. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov The reaction can proceed with high diastereoselectivity and has been applied in the synthesis of numerous natural products. nih.govresearchgate.net The specific application of a Prins-type cyclization involving this compound to construct heterocyclic systems is not reported in the literature.

Vinylogous Aldol (B89426) Reactions and Related Condensations

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the participation of This compound in vinylogous aldol reactions and related condensation-type transformations. Despite the structural features of the triene, which suggest potential reactivity as a pro-nucleophile in such reactions, there is a notable absence of published studies detailing its behavior under these conditions.

Vinylogous aldol reactions are a powerful class of carbon-carbon bond-forming reactions that extend the concept of the classical aldol reaction by transmitting reactivity through a conjugated π-system. In a typical vinylogous aldol reaction, a dienolate or a related extended enolate attacks an electrophile, such as an aldehyde or a ketone. Given the conjugated diene system within This compound , it is conceivable that under appropriate conditions (e.g., deprotonation with a strong base), it could form a dienolate and subsequently engage in vinylogous aldol additions.

However, searches of prominent chemical literature databases have not yielded any specific examples or mechanistic studies of this compound undergoing such reactions. This lack of data prevents a detailed discussion of reaction outcomes, including yields, diastereoselectivity, and enantioselectivity, which are critical aspects of modern synthetic methodology. Furthermore, without experimental or computational studies, any proposed reaction mechanisms, transition states, or the influence of catalysts and reaction conditions would be purely speculative.

Consequently, it is not possible to provide detailed research findings, including data tables on substrates, products, and yields, for the vinylogous aldol reactions of This compound . The scientific community has not yet reported on this specific area of its reactivity.

Advanced Spectroscopic and Analytical Techniques in the Study of 2,6 Dimethylhepta 1,3,6 Triene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. For 2,6-dimethylhepta-1,3,6-triene, ¹H and ¹³C NMR spectroscopy provide fundamental information about the number and types of protons and carbon atoms, respectively, as well as their chemical environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the piecing together of the carbon-hydrogen framework.

Advanced NMR Techniques for Stereochemical Assignment

Beyond basic structural connectivity, advanced NMR techniques are crucial for assigning the stereochemistry of this compound, particularly the configuration of the double bonds. Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in this regard. These experiments detect through-space interactions between protons that are in close proximity. For instance, in the (E)-isomer of the 1,3-diene system, a NOE would be expected between the proton on C3 and the protons of the methyl group on C2. Conversely, the absence of this correlation would suggest a (Z)-configuration. The magnitude of the coupling constants (J-values) between vinylic protons in the ¹H NMR spectrum also provides valuable information about the geometry of the double bonds.

Dynamic NMR Spectroscopy for Conformational Analysis

The single bonds within this compound allow for conformational flexibility. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the different conformations and the energy barriers between them. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around single bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, the rate of interconversion between conformers increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of the coalescence temperature and the line shapes can provide quantitative data on the activation energy for conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of conjugated systems like the triene in this compound. The absorption of UV or visible light by the molecule promotes an electron from a lower energy molecular orbital (typically a π orbital) to a higher energy molecular orbital (typically a π* orbital). The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation in the molecule.

Correlation of Absorbance with Triene Conformation and Substitution

The λmax value for this compound is influenced by both the conformation of the triene system and the substitution pattern. The conjugated system in this molecule involves the double bonds at the 1, 3, and 6 positions. The planarity of this conjugated system is crucial for effective π-orbital overlap. Any deviation from planarity, due to steric hindrance between the methyl groups, can lead to a hypsochromic (blue) shift, meaning a decrease in the λmax. The presence of the methyl substituents on the triene backbone also influences the electronic properties and thus the λmax. Generally, alkyl substitution on a conjugated system leads to a bathochromic (red) shift. The observed λmax is therefore a result of the interplay between these electronic and steric effects. Theoretical calculations, such as those using time-dependent density functional theory (TDDFT), can be employed to predict the UV-Vis spectrum and correlate the observed absorptions with specific electronic transitions and molecular conformations. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of its molecular formula, C₉H₁₄. nist.gov The NIST WebBook provides mass spectral data for this compound, showing its molecular weight as 122.2075. nist.gov

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. The fragmentation pattern is characteristic of the molecule and can be used to confirm its identity. Common fragmentation pathways for alkenes include allylic cleavage and rearrangements. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

In many instances, this compound may be present in a complex mixture, such as an essential oil or a reaction product. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of such mixtures. phytojournal.com In GC-MS, the mixture is first injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification of individual components in the mixture by comparing their mass spectra and retention times with those of known standards or with entries in a spectral library. For example, GC-MS has been used to identify various phytochemicals in plant extracts. rjpbcs.com The technique is highly sensitive and can detect and identify even trace amounts of this compound in a sample.

Table of Compound Properties

| Property | Value |

| Molecular Formula | C₉H₁₄ |

| Molecular Weight | 122.2075 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 928-67-6 |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and elemental composition of a molecule. For this compound, which has the molecular formula C9H14, HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas. nih.govnist.govnih.gov The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, providing a level of precision that allows for the calculation of a unique elemental composition.

The theoretical monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C and ¹H). This calculated precise mass serves as a reference against which the experimentally measured mass is compared for confirmation.

Table 1: Calculated Monoisotopic Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H14 |

| Monoisotopic Mass | 122.10955 Da |

Data computed via PubChem. nih.gov

In a typical workflow, the compound would be ionized and its m/z value measured by an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. An experimental mass measurement that falls within a narrow tolerance (typically <5 ppm) of the calculated value of 122.10955 Da provides strong evidence for the elemental formula C9H14.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is characterized by absorptions corresponding to its alkene and alkane moieties. The molecule's structure, featuring conjugated double bonds and methyl groups, gives rise to a distinct spectral fingerprint.

While a specific spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on its structure and data from similar compounds like 2,6-Dimethyl-3-heptene. nist.gov The key functional groups are the C-H bonds of the vinyl and alkyl groups, and the C=C bonds of the triene system.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Notes |

|---|---|---|---|

| Alkene | =C-H Stretch | 3100 - 3000 | Indicates C-H bonds on the double bonds. |

| Alkane | -C-H Stretch | 3000 - 2850 | Indicates C-H bonds of the methyl groups. |

| Alkene | C=C Stretch | 1650 - 1600 | Conjugation may shift the frequency. A strong band is expected due to the triene system. |

| Alkane | -C-H Bend | 1470 - 1350 | Bending vibrations for the methyl groups. |

| Alkene | =C-H Bend | 1000 - 650 | "Out-of-plane" bending, characteristic of substituted alkenes. |

Characteristic IR absorption frequencies are based on standard functional group analysis.

The presence of bands in these specific regions would confirm the hydrocarbon nature of the molecule and the existence of both saturated (methyl groups) and unsaturated (triene system) components.

Chromatographic Methods for Purification and Separation

Chromatography is fundamental to the analysis of terpenes, which often exist in complex mixtures with other volatile compounds and structural isomers. nih.govnih.gov Both gas and liquid chromatography are employed to isolate and quantify this compound.

Gas chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds like this compound. restek.com Its high resolving power makes it ideal for separating complex mixtures and distinguishing between closely related isomers. researchgate.netojp.gov The compound is vaporized and transported through a capillary column by an inert carrier gas (such as helium or nitrogen). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample and the relative ratios of different isomers. nih.gov For instance, a GC-MS analysis would allow for the separation of various C9H14 isomers based on their retention times, while the mass spectrometer confirms their identical mass and helps in their identification through fragmentation patterns. nih.govresearchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters for Terpene Analysis

| Parameter | Typical Value / Type | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.250 mm x 0.25 µm) or similar | A non-polar column suitable for separating hydrocarbons based on boiling point. nih.gov |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. nih.gov |

| Oven Program | Initial temp 150°C, ramp 10°C/min to 280°C | A temperature gradient allows for the separation of compounds with a range of volatilities. nih.gov |

| Carrier Gas | Helium | Inert gas to move the analyte through the column. nih.gov |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides mass information for identification, while FID offers robust quantification. nih.govresearchgate.net |

While GC is favored for the analysis of volatile terpenes, High-Performance Liquid Chromatography (HPLC) serves as a valuable technique for the purification of these compounds, especially on a larger scale. nih.gov In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the compound's differential partitioning between the two phases.

For a non-polar compound like this compound, a reversed-phase HPLC method is typically used. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water, methanol, or acetonitrile). rsc.orgthermofisher.com Although terpenes can be challenging to detect with standard UV detectors due to low absorbance at common wavelengths, HPLC can be effective for preparative-scale purification where fractions are collected for further use or analysis. nih.govrestek.com

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Terpene Separation

| Parameter | Typical Value / Type | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 20 mm) | Non-polar stationary phase separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Methanol and Water | A polar mobile phase to elute non-polar compounds from a C18 column. rsc.orgthermofisher.com |

| Flow Rate | 0.2 - 2.5 mL/min | Controls the speed of the separation. nih.govrsc.org |

| Detector | UV (at low wavelength, e.g., ~205 nm) or Mass Spectrometry (MS) | UV detection is possible but not highly sensitive for terpenes; MS provides universal detection. restek.comthermofisher.com |

| Mode | Preparative | Used to isolate and collect purified fractions of the target compound. nih.gov |

Computational and Theoretical Chemistry Studies of 2,6 Dimethylhepta 1,3,6 Triene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 2,6-Dimethylhepta-1,3,6-triene, DFT calculations are used to predict its most stable three-dimensional structure (molecular geometry) by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

These calculations can determine key structural parameters. While extensive experimental and computational studies specifically detailing the geometry of this compound are not widely published, computational software provides predicted properties based on these well-established theoretical models. For instance, calculations on the related compound 2,6-dimethyl-2,5-heptadien-4-one (B156642) have utilized the B3LYP functional with a 6-311++G** basis set to achieve optimized geometries that correlate well with experimental spectroscopic data. researchgate.net A similar approach for this compound would yield precise bond lengths, bond angles, and dihedral angles, defining its shape.

Basic molecular properties computed through such methods are available in public databases.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H14 | PubChem nih.gov |

| Molecular Weight | 122.21 g/mol | PubChem nih.gov |

| Exact Mass | 122.109550447 Da | PubChem nih.gov |

| IUPAC Name | (3E)-2,6-dimethylhepta-1,3,6-triene | PubChem nih.gov |

| InChIKey | BEVRACFYDJMTEY-AATRIKPKSA-N | PubChem nih.gov |

This data is computationally generated and provided by PubChem. nih.gov

Transition State Theory (TST) is a theoretical framework used to understand and calculate the rates of chemical reactions. When applied computationally, TST involves locating the high-energy transition state structure that connects reactants to products. The energy of this transition state, relative to the reactants, determines the activation energy and thus the reaction rate.

For this compound, a molecule with multiple double bonds, key reactions of atmospheric interest include ozonolysis and oxidation by hydroxyl (•OH) and nitrate (B79036) (•NO3) radicals. researchgate.net Elucidating the pathways of these reactions requires identifying the transition states for each elementary step. For example, in ozonolysis, DFT calculations would be employed to map the energy profile for the initial cycloaddition of ozone across a double bond, the formation of the primary ozonide, and its subsequent decomposition. While specific published TST calculations for this triene are scarce, studies on other unsaturated compounds demonstrate that this approach is crucial for predicting the branching ratios of different reaction channels and identifying the most likely degradation pathways in the atmosphere. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. As a flexible acyclic molecule, this compound can exist in numerous conformations. Identifying the low-energy conformers is critical, as they are the most populated at equilibrium and will dominate the molecule's observed reactivity and spectroscopic properties.

Computational modeling, typically using methods like DFT or semi-empirical approaches, can systematically explore the conformational space. By rotating the single bonds (e.g., the C4-C5 bond) and calculating the relative energy of each resulting conformer, a potential energy surface can be constructed. This analysis reveals the global minimum energy conformer as well as other local minima, providing a comprehensive picture of the molecule's structural flexibility.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations excel at describing static structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions over time.

For this compound, an MD simulation could model its behavior in a solvent or at the air-water interface, revealing how its conformation and orientation change in response to its environment. Such simulations are valuable for understanding its physical properties, such as its partitioning behavior between the gas and aerosol phases in the atmosphere. While specific MD studies on this triene are not prominent in the literature, the methodology has been applied to polymers containing similar structural units, such as poly(2,6-dimethyl-1,4-phenylene ether), to investigate phase behavior and mobility. rsc.org

Application of Machine Learning in Predicting Reactivity and Selectivity

The intersection of computational chemistry and machine learning (ML) is a rapidly advancing field. ML models can be trained on large datasets of chemical information—often generated by high-throughput DFT calculations—to predict the properties and reactivity of new molecules without the need for further intensive computations.

In the context of this compound, an ML model could be developed to predict its reaction rate constants with atmospheric oxidants. By training a model on a diverse set of known rate constants for other alkenes and terpenes, the model could learn the relationship between molecular structure (represented by computed descriptors) and reactivity. This approach offers a powerful tool for rapidly screening the atmospheric lifetime and chemical fate of numerous volatile organic compounds, although specific applications of this technique to this compound have yet to be published.

Mechanism Generation Algorithms for Complex Reaction Systems (e.g., GECKO-A)

The atmospheric oxidation of a molecule like this compound involves a cascade of hundreds or thousands of reactions, forming multiple generations of products. Manually constructing such a complex reaction mechanism is infeasible. This challenge is addressed by automated mechanism generation algorithms like the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A). ucar.eduu-pec.fr

GECKO-A uses a predefined protocol based on fundamental chemical principles and structure-activity relationships to automatically generate nearly explicit gas-phase oxidation mechanisms for organic compounds. copernicus.orgucar.edu Starting with the parent hydrocarbon, the generator systematically applies rules for reactions with key atmospheric oxidants (•OH, O3, •NO3). It follows the subsequent reactions of the radical and stable intermediates through multiple generations, building a comprehensive reaction network. copernicus.org The model also estimates key physicochemical properties of the products, which is essential for modeling the formation of secondary organic aerosol (SOA). u-pec.frcopernicus.org GECKO-A has been used to study the atmospheric chemistry of numerous precursors, including other monoterpenes like α-pinene and limonene, providing deep mechanistic insight into SOA formation. copernicus.org While GECKO-A is a research tool often used in collaborative projects, it represents the state-of-the-art approach for modeling the complex atmospheric chemistry of this compound. ucar.edu

Applications of 2,6 Dimethylhepta 1,3,6 Triene in Synthetic Organic Chemistry and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The utility of a molecule as a building block in the synthesis of more complex structures is a cornerstone of modern organic chemistry. youtube.com Small, functionalized molecules can be strategically combined to construct larger, more intricate molecular architectures. youtube.comnih.gov The structure of 2,6-dimethylhepta-1,3,6-triene, with its multiple unsaturations, offers several avenues for its use as a versatile synthon.

Conjugated trienes are known to participate in a variety of pericyclic reactions, most notably cycloadditions and electrocyclizations. acs.orgiupac.org The 1,3-diene portion of this compound is well-suited for Diels-Alder reactions, where it can react with a variety of dienophiles to form six-membered rings with control over stereochemistry. The presence of methyl groups on the diene system influences the regioselectivity and stereoselectivity of these cycloadditions.

Furthermore, conjugated trienes can undergo electrocyclic reactions, which are thermally or photochemically induced intramolecular cyclizations. acs.orgiupac.org These reactions can lead to the formation of cyclic compounds with a high degree of stereochemical control. For instance, an 8π electrocyclization could potentially lead to the formation of an eight-membered ring, a structural motif present in some natural products. acs.org

The isolated double bond at the 6-position adds another layer of reactivity. It can be functionalized independently of the conjugated system, allowing for stepwise synthetic strategies. For example, it could undergo epoxidation, dihydroxylation, or cleavage reactions without disturbing the conjugated diene, which could then be used in subsequent transformations. This orthogonal reactivity is a highly desirable feature in a building block for complex molecule synthesis.

Terpenoids, the class of natural products to which this compound belongs, are frequently used as starting materials in the synthesis of medicinally relevant compounds due to their inherent structural complexity and chirality. nih.govnih.goveuropa.eu The development of concise and scalable routes to complex terpenes is an active area of research. nih.gov

Precursor for Polymeric Materials and Oligomers

Conjugated dienes are well-established monomers for the synthesis of polymers, most famously in the production of synthetic rubbers. libretexts.orgidc-online.comopenstax.orglibretexts.orgunizin.org The polymerization of these monomers can proceed through various mechanisms, including radical, anionic, and cationic pathways, and can lead to polymers with different microstructures (e.g., 1,2- vs. 1,4-addition). libretexts.org

The conjugated 1,3-diene system within this compound makes it a potential candidate for polymerization. The resulting polymer would have a repeating unit with a pendant isopropenyl group, which could be a site for further modification or cross-linking. The presence of the isolated double bond could also participate in polymerization or be used for post-polymerization functionalization, leading to materials with tailored properties.

The polymerization of this compound could theoretically lead to elastomers with properties influenced by the methyl substituents. For example, in natural rubber, which is a polymer of isoprene (B109036) (2-methyl-1,3-butadiene), the methyl group plays a crucial role in its properties. openstax.org Similarly, the methyl groups in a polymer derived from this compound would be expected to impact its thermal and mechanical properties.

The field of sustainable elastomers is increasingly looking towards renewable feedstocks, and terpenes are a prominent class of such molecules. mdpi.com The use of terpene-based monomers like myrcene (B1677589) and farnesene (B8742651) in the synthesis of bio-based polymers is an area of active research. mdpi.com this compound fits within this paradigm as a potential bio-based monomer for the creation of novel polymeric materials.

Below is a table summarizing the types of polymerization applicable to conjugated dienes and their potential products.

| Polymerization Type | Initiator/Catalyst | Potential Polymer Microstructure from 1,3-Diene |

| Radical Polymerization | Radical Initiators (e.g., AIBN) | Mixture of 1,2- and 1,4-addition units |

| Anionic Polymerization | Organolithium reagents (e.g., n-BuLi) | High control over microstructure (e.g., high 1,4-cis) |

| Cationic Polymerization | Lewis or Brønsted Acids | Complex mixtures, often with side reactions |

| Coordination Polymerization | Ziegler-Natta or other transition metal catalysts | High stereocontrol (e.g., isotactic, syndiotactic) |

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.govfrontiersin.org DOS strategies often rely on the use of a common starting material that can be elaborated through a series of branching reaction pathways to produce a library of compounds with varied skeletons and stereochemistry. nih.gov

A molecule like this compound, with its multiple reactive sites, is an ideal starting point for a DOS campaign. The conjugated diene can be engaged in various cycloaddition reactions with a diverse set of dienophiles, leading to a wide range of cyclic scaffolds. The isolated double bond can be functionalized in numerous ways, and the resulting functional groups can be used as handles for further diversification.

For instance, a library could be generated by first performing a Diels-Alder reaction on the conjugated diene system with a set of 20 different dienophiles. Each of these 20 products could then be subjected to 10 different reactions targeting the isolated double bond (e.g., epoxidation, hydroboration-oxidation, ozonolysis). This two-step sequence would rapidly generate a library of 200 distinct compounds. Further diversification could be achieved by employing different stereoselective reactions.

The development of DOS strategies for the synthesis of polymer membranes and other materials is also an emerging area of research. nih.gov In this context, a monomer like this compound could be a valuable component in creating libraries of polymers with diverse properties.

Stereoselective Synthesis of Advanced Intermediates

The stereoselective synthesis of organic molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its three-dimensional structure. The multiple double bonds in this compound present numerous opportunities for the introduction of stereocenters in a controlled manner.

The stereochemical outcome of Diels-Alder reactions involving the conjugated diene portion of the molecule can be influenced by the use of chiral catalysts or chiral auxiliaries. This would allow for the enantioselective synthesis of cyclic intermediates that can be further elaborated into complex target molecules.

The isolated double bond can also be a site for stereoselective transformations. For example, asymmetric dihydroxylation (e.g., using Sharpless conditions) would introduce two adjacent stereocenters with high enantioselectivity. Asymmetric epoxidation followed by nucleophilic ring-opening would also lead to the formation of chiral, non-racemic products.

Furthermore, reactions that involve both the conjugated system and the isolated double bond could lead to the formation of multiple stereocenters in a single step. For instance, an intramolecular Diels-Alder reaction, if a suitable tether were introduced, could generate a bicyclic system with several defined stereocenters. The stereoselective synthesis of conjugated trienes themselves is also an important area of research, as these motifs are found in many natural products. rsc.orgacs.org

The table below provides examples of stereoselective reactions that could potentially be applied to the double bonds of this compound.

| Reaction Type | Reagent/Catalyst System | Stereochemical Outcome |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantioselective formation of a diol |

| Asymmetric Epoxidation | Sharpless, Jacobsen, or Shi epoxidation | Enantioselective formation of an epoxide |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Enantioselective reduction of a double bond |

| Chiral Lewis Acid Catalyzed Diels-Alder | Chiral Lewis acids (e.g., based on Boron, Aluminum, or Copper) | Enantioselective or diastereoselective cycloaddition |

Future Research Directions and Unexplored Reactivity of 2,6 Dimethylhepta 1,3,6 Triene

Development of Novel Catalytic Systems for Selective Transformations

The presence of three distinct carbon-carbon double bonds in 2,6-dimethylhepta-1,3,6-triene presents a significant challenge in achieving reaction selectivity. Future research will heavily focus on designing sophisticated catalytic systems that can differentiate between these reactive sites.

A primary goal is the development of catalysts that can achieve high levels of regio-, chemo-, and stereoselectivity . nih.gov This involves creating catalysts that can, for example, selectively hydrogenate or epoxidize one specific double bond while leaving the others untouched. Catalyst-controlled selectivity, where the outcome of a reaction is determined by the choice of catalyst rather than the reaction conditions, is a key concept in this endeavor. nih.gov

One promising avenue is the advancement of asymmetric catalysis to produce chiral molecules from the achiral triene starting material. This can be achieved using chiral catalysts that create a chiral environment around the substrate, guiding the reaction to form one enantiomer preferentially over the other.

Furthermore, research into catalysts that can promote novel cycloaddition reactions will be crucial. While the conjugated diene portion is a prime candidate for Diels-Alder reactions, new catalytic systems could enable currently inaccessible [m+n] cycloadditions, leading to the synthesis of complex cyclic and polycyclic structures. An example of modern catalyst development includes the stereoselective synthesis of conjugated trienes using a 1,4-palladium migration/Heck sequence, highlighting the potential for discovering new, efficient catalytic pathways. nih.gov

| Research Focus | Desired Outcome | Potential Catalyst Type |

| Regioselectivity | Selective functionalization of one C=C bond | Ligand-modified transition metals (e.g., Rh, Ru, Pd) |

| Stereoselectivity | Formation of specific stereoisomers (E/Z, R/S) | Chiral phosphine (B1218219) ligands, organocatalysts |

| Novel Reactivity | New cycloaddition or cross-coupling reactions | Photocatalysts, dual-catalytic systems |

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional thermal methods, future explorations will utilize unconventional energy sources to access novel reactivity in this compound. These methods can lead to unique chemical transformations that are not achievable under standard laboratory conditions.

Photochemistry stands out as a particularly promising field. mdpi.comrsc.org The absorption of light can promote the triene to an electronic excited state, opening up pathways for pericyclic reactions like electrocyclizations or [2+2] cycloadditions that are often forbidden under thermal conditions. Visible-light photocatalysis, in particular, offers a selective and powerful strategy for unique reaction pathways. mdpi.com

Electrochemistry provides another frontier for activating the triene. By precisely controlling the electrical potential, the molecule can be selectively oxidized or reduced to generate highly reactive radical ions. These intermediates can then participate in a variety of bond-forming reactions, offering a green and efficient alternative to traditional redox chemistry.

Other emerging areas include mechanochemistry , where mechanical force is used to induce reactions, and sonochemistry , which utilizes ultrasound to create localized high-energy environments. These techniques can offer different selectivity profiles compared to conventional solution-phase chemistry and represent a largely untapped area for triene functionalization.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is set to revolutionize the synthesis and manipulation of complex molecules like this compound. seqens.com Flow chemistry offers numerous advantages, including superior control over reaction parameters, enhanced safety, and simplified scalability. mdpi.comseqens.com

In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over temperature, pressure, and reaction time. seqens.com This level of control is particularly beneficial for managing fast or highly exothermic reactions involving polyenes. The high surface-area-to-volume ratio in flow reactors dramatically improves heat and mass transfer, often leading to higher yields and purities. seqens.com

When combined with automated synthesis platforms , flow chemistry enables high-throughput experimentation and optimization. rsc.orgsyrris.com Robotic systems can prepare and screen hundreds of reaction conditions in a single day, rapidly identifying optimal catalysts and parameters. This integration facilitates the discovery of new reactions and allows for the efficient production of compound libraries for applications like drug discovery. syrris.com Furthermore, flow chemistry can be coupled with techniques like photochemistry and electrochemistry, expanding the range of accessible transformations. mdpi.comsyrris.com

| Technology | Advantage for Triene Chemistry | Specific Application |

| Flow Chemistry | Enhanced safety, precise control, easy scalability. seqens.com | Selective hydrogenation, oxidation, or isomerization reactions. |

| Automated Synthesis | High-throughput screening, rapid optimization. syrris.com | Catalyst discovery, reaction condition mapping. |

| Integrated Systems | Telescoping multi-step sequences, reduced purification. syrris.com | Multi-step synthesis of complex target molecules from the triene. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms is fundamental to developing better synthetic methods. Advanced spectroscopic techniques that allow for in situ monitoring are critical for studying the complex and often fleeting intermediates involved in the reactions of this compound. numberanalytics.comnumberanalytics.com

Real-time monitoring provides a window into the reaction as it happens, allowing researchers to track the consumption of reactants, the formation of products, and the appearance of transient intermediates. numberanalytics.com Techniques such as time-resolved Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. numberanalytics.comnumberanalytics.com For instance, in situ IR spectroscopy can detect changes in the vibrational modes of the C=C bonds, providing direct evidence for which double bond is reacting. researchgate.net

Spatially resolved techniques can even map the distribution of different chemical species within a reactor or on a catalyst surface. numberanalytics.com The continued development of these advanced analytical methods is essential for unraveling complex reaction networks, validating mechanistic hypotheses, and optimizing reaction conditions for desired outcomes. nih.gov

Deep Learning Applications in Predictive Chemistry for Triene Systems

The intersection of chemistry and artificial intelligence is creating powerful new tools for predicting chemical reactivity. frontiersin.orguc.ptDeep learning , a subset of machine learning, utilizes complex neural networks to learn from vast datasets of chemical reactions and predict the outcomes of new transformations. nih.govrsc.org

For a molecule like this compound, deep learning models could be trained to predict the most likely site of reaction (regioselectivity) or the stereochemical outcome under a given set of conditions. researchgate.net These predictive models can significantly accelerate the discovery process by allowing chemists to screen thousands of potential reactions in silico before ever stepping into the lab. uc.pt

Beyond predicting reaction outcomes, machine learning can also aid in the design of new catalysts by identifying the key structural features required for a specific transformation. frontiersin.org As these computational tools become more sophisticated, they will play an increasingly integral role in guiding experimental design, helping chemists to navigate the complex reactivity of polyene systems and uncover novel synthetic pathways. uc.ptnih.gov

Q & A

Q. What are the key physical and chemical properties of 2,6-Dimethylhepta-1,3,6-triene, and how do they influence experimental handling?

Answer: this compound (C₉H₁₄) has a molecular weight of 122.21 g/mol, a density of 0.761 g/cm³, and a boiling point of 150.3°C at 760 mmHg. Its low flash point (31°C) necessitates inert atmosphere handling to avoid combustion. The compound’s conjugated triene system contributes to reactivity in cycloaddition and isomerization reactions. For accurate characterization, use gas chromatography-mass spectrometry (GC-MS) with retention indices calibrated against known alkenes (e.g., β-ocimene isomers, which share structural similarities) .

Q. What spectroscopic methods are recommended for structural elucidation of this compound?

Answer:

- GC-MS : Compare fragmentation patterns with structurally analogous compounds like 1,6-dimethylhepta-1,3,5-triene (observed at m/z 122, with dominant ions at m/z 107 and 91 due to methyl and allylic cleavages) .

- NMR : Use ¹H-NMR to identify vinyl proton environments (δ 5.0–5.8 ppm for triene protons) and ¹³C-NMR to distinguish sp² carbons (δ 115–135 ppm). Reference PubChem or NIST data for benchmark spectra .

- IR : Detect C=C stretching vibrations (~1650 cm⁻¹) and methyl group deformations (~1375 cm⁻¹) .

Q. How can researchers synthesize this compound in a laboratory setting?

Answer: A common method involves Wittig olefination or Grignard coupling of pre-functionalized fragments. For example:

React 3-methyl-1-penten-3-ol with a phosphorus ylide to form the triene backbone.

Optimize reaction conditions (e.g., low temperature, anhydrous solvents) to minimize isomerization.

Purify via fractional distillation under reduced pressure, monitoring purity by GC-MS .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic addition sites : Localize electron density on the triene system for reactions like Diels-Alder.

- Thermodynamic stability : Compare heats of formation with isomers (e.g., 2,5,6-trimethylhepta-1,3,6-triene) to predict dominant products .

Validate computational results against experimental data from NIST or PubChem .

Q. How to resolve contradictions in reported bioactivity data for triene derivatives?

Answer:

- Comparative analysis : Use structurally similar compounds (e.g., 2,4,6-trimethylhepta-1,3,6-triene) as controls to isolate substituent effects.

- Dose-response studies : Test hepatotoxicity markers (AST, ALT) across multiple concentrations to identify non-linear effects, as seen in analogous terpene studies .

- Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance in biological assays .

Q. What advanced techniques are used to study the compound’s role in volatile organic compound (VOC) emissions?

Answer:

- Proton Transfer Reaction Mass Spectrometry (PTR-MS) : Quantify airborne concentrations with ppb sensitivity.

- Isotopic labeling : Synthesize deuterated analogs (e.g., this compound-D₃) to track degradation pathways via GC-MS .

- Environmental chamber studies : Simulate atmospheric oxidation with NOx/ozone to identify secondary organic aerosol (SOA) formation .

Methodological Considerations

Q. How to design experiments for analyzing isomerization kinetics of this compound?

Answer:

- Kinetic trapping : Use radical inhibitors (e.g., BHT) to distinguish thermal vs. photochemical pathways.

- Time-resolved spectroscopy : Monitor UV-Vis absorption changes at λ ~250 nm (π→π* transitions) under controlled temperatures .

- Arrhenius analysis : Calculate activation energy (Eₐ) from rate constants at 25–100°C .

Q. What statistical approaches are critical for validating GC-MS data in triene analysis?

Answer:

- Principal Component Analysis (PCA) : Differentiate triene isomers based on retention times and fragmentation patterns.

- Limit of Detection (LOD) : Calibrate using serial dilutions (e.g., 0.01–10 ppm) and validate with spike-recovery tests (≥80% recovery) .

- Reproducibility : Report relative standard deviation (RSD) across triplicate runs .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄ | |

| Boiling Point | 150.3°C (760 mmHg) | |

| GC-MS Retention Index | ~1061 (similar to β-ocimene) | |

| DFT-Calculated Dipole Moment | 0.45 Debye |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products